molecular formula C19H18ClN3O2 B11296790 N-(4-chlorobenzyl)-5-(4-ethoxyphenyl)-1H-pyrazole-3-carboxamide

N-(4-chlorobenzyl)-5-(4-ethoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11296790
M. Wt: 355.8 g/mol
InChI Key: LGZABEFPBMYZRZ-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenylmethyl group and a 4-ethoxyphenyl group. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Substitution with 4-chlorophenylmethyl group: The pyrazole intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-chlorophenylmethyl group.

    Introduction of the 4-ethoxyphenyl group: The final step involves the reaction of the substituted pyrazole with 4-ethoxybenzoyl chloride in the presence of a base to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized pyrazole derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
  • N-[(4-chlorophenyl)methyl]-3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxamide
  • N-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide

Uniqueness

N-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide is unique due to the presence of the 4-ethoxyphenyl group, which may impart distinct biological activities and chemical properties compared to its analogs. This uniqueness can be attributed to differences in molecular interactions and binding affinities with biological targets.

Properties

Molecular Formula

C19H18ClN3O2

Molecular Weight

355.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H18ClN3O2/c1-2-25-16-9-5-14(6-10-16)17-11-18(23-22-17)19(24)21-12-13-3-7-15(20)8-4-13/h3-11H,2,12H2,1H3,(H,21,24)(H,22,23)

InChI Key

LGZABEFPBMYZRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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